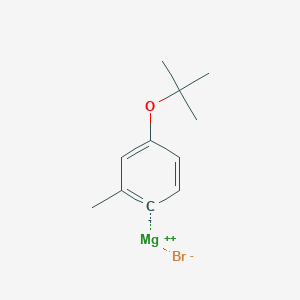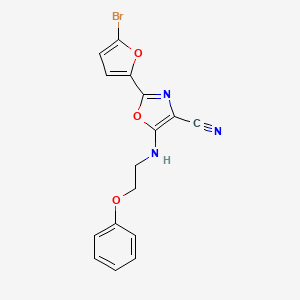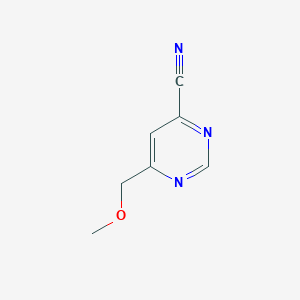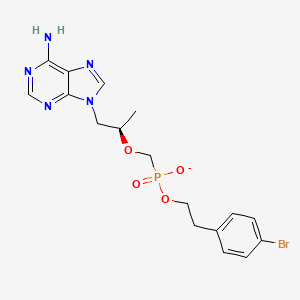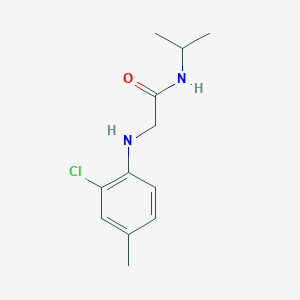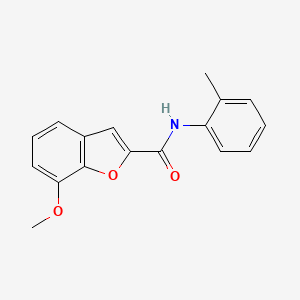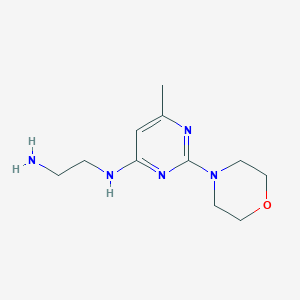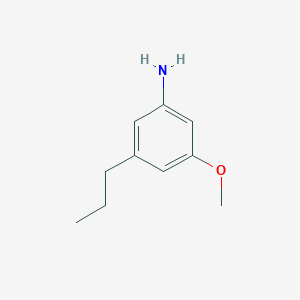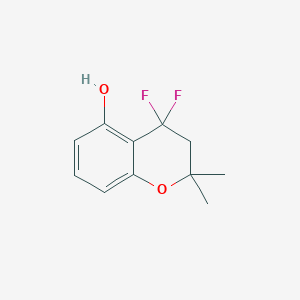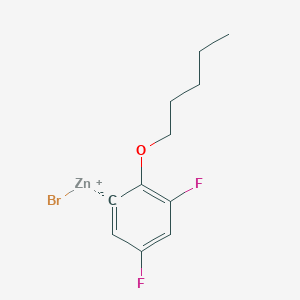![molecular formula C16H21NO3 B14883167 tert-Butyl (3aS,8R,8aS)-8-hydroxy-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate](/img/structure/B14883167.png)
tert-Butyl (3aS,8R,8aS)-8-hydroxy-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD32706962 is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32706962 involves several steps, each requiring specific reagents and conditions. The primary synthetic route includes the following steps:
Initial Reaction: The starting materials undergo a reaction in the presence of a catalyst to form an intermediate compound.
Intermediate Processing: The intermediate compound is then subjected to further reactions, including oxidation and reduction, to achieve the desired structure.
Final Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of MFCD32706962 is scaled up using large reactors and continuous flow systems. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors under controlled conditions.
Continuous Flow Processing: The intermediate compounds are processed in a continuous flow system to enhance efficiency and yield.
Purification and Quality Control: The final product undergoes rigorous purification and quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
MFCD32706962 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride result in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.
Major Products
Aplicaciones Científicas De Investigación
MFCD32706962 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of MFCD32706962 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction.
Affecting Gene Expression: Influencing the expression of genes related to its biological activity.
Propiedades
Fórmula molecular |
C16H21NO3 |
|---|---|
Peso molecular |
275.34 g/mol |
Nombre IUPAC |
tert-butyl (3aS,4R,8bS)-4-hydroxy-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate |
InChI |
InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)17-8-12-10-6-4-5-7-11(10)14(18)13(12)9-17/h4-7,12-14,18H,8-9H2,1-3H3/t12-,13-,14+/m1/s1 |
Clave InChI |
ISCNQMDGGSOEQD-MCIONIFRSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C3=CC=CC=C3[C@@H]2O |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2C(C1)C3=CC=CC=C3C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


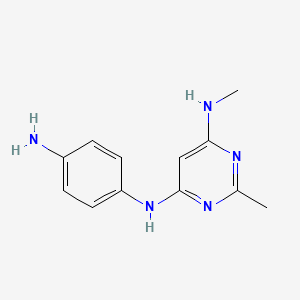
![2-[(2-chlorophenyl)carbonyl]-N-ethylhydrazinecarbothioamide](/img/structure/B14883094.png)
